5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride
Overview
Description
5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8ClF2O3S. This compound is characterized by the presence of a difluoromethoxy group, a methyl group, and a sulfonyl chloride group attached to a benzene ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride typically involves the reaction of 5-(difluoromethoxy)-2-methylbenzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and solvents like dichloromethane for maintaining reaction conditions. Major products formed from these reactions include sulfonamides, sulfonate esters, and carboxylic acids.
Scientific Research Applications
5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride is used in scientific research for various applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins, to study their function and interactions.
Medicine: It is involved in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various molecules, including proteins and other biomolecules, by forming covalent bonds with nucleophilic sites.
Comparison with Similar Compounds
Similar compounds to 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride include:
3-(Difluoromethoxy)benzenesulfonyl chloride: Similar structure but lacks the methyl group.
5-(Trifluoromethoxy)-2-methylbenzenesulfonyl chloride: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
2-Methylbenzenesulfonyl chloride: Lacks the difluoromethoxy group.
The uniqueness of this compound lies in its combination of functional groups, which provides specific reactivity and properties useful in various chemical syntheses and applications.
Properties
IUPAC Name |
5-(difluoromethoxy)-2-methylbenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-5-2-3-6(14-8(10)11)4-7(5)15(9,12)13/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVXRACKLPKVET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217541 | |
Record name | 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929341-57-1 | |
Record name | 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929341-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Difluoromethoxy)-2-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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